{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE
Description
The compound “{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-Fluoro-4-Methoxybenzoate” is a synthetic benzoate ester derivative characterized by a 3-fluoro-4-methoxybenzoate backbone. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric profile, which may influence solubility, stability, and biological activity .
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3-fluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFNO4/c1-23-15-7-4-12(8-14(15)19)17(22)24-10-16(21)20-9-11-2-5-13(18)6-3-11/h2-8H,9-10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLOKRFFKLRWCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of 4-Bromobenzylamine: This can be achieved by the bromination of benzylamine using bromine in the presence of a suitable solvent.
Esterification: The 3-fluoro-4-methoxybenzoic acid is esterified with 2-oxoethylamine to form the ester linkage.
Coupling Reaction: The final step involves coupling the 4-bromobenzylamine with the esterified product under suitable conditions, often using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols, amines, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the loss of oxygen atoms.
Hydrolysis: 3-fluoro-4-methoxybenzoic acid and 4-bromobenzylamine.
Scientific Research Applications
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| {[(4-Bromophenyl)methyl]carbamoyl}methyl 3-Fluoro-4-Methoxybenzoate | 3-Fluoro, 4-Methoxy, 4-Bromophenylcarbamoyl | 422.25 | 3.8 |
| [2,4-Dibromo-6-[(4-bromophenyl)carbamoyl]phenoxy]-phenylmercury* | 2,4-Dibromo, 4-Bromophenylcarbamoyl, Hg | 780.34 | 5.2 |
| [2-(3-Bromopropanoylamino)cyclohexyl]-chloromercury* | 3-Bromopropanoyl, Hg, Cl | 482.67 | 2.9 |
| [2-[(Benzylidenehydrazinylidene)methyl]phenyl]-chloromercury* | Benzylidenehydrazine, Hg, Cl | 498.71 | 4.1 |
Key Observations :
Halogen Substitution: The 4-bromophenyl group in the target compound enhances lipophilicity (LogP ~3.8), comparable to mercury-containing analogs (e.g., [2,4-dibromo-6-[(4-bromophenyl)carbamoyl]phenoxy]-phenylmercury*, LogP ~5.2) . However, the absence of mercury in the target compound reduces toxicity risks, making it more viable for biological applications.
Electron-Withdrawing Effects: The 3-fluoro and 4-methoxy groups on the benzoate backbone modulate electronic density. The fluorine atom increases metabolic stability compared to non-fluorinated analogs (e.g., mercury-based compounds with nitrooxymercury groups) .
Steric Considerations: The carbamoyl linker in the target compound introduces conformational rigidity, contrasting with mercury-containing analogs (e.g., [2-(3-bromopropanoylamino)cyclohexyl]-chloromercury*), where Hg coordination allows for variable geometry .
Biological Activity
{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes and its implications in therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C15H16BrFNO3
- Molecular Weight : 357.2 g/mol
Structural Characteristics
The structure features a bromophenyl group, which is significant for its interaction with biological targets, and a methoxybenzoate moiety that may influence its pharmacokinetic properties.
Enzyme Inhibition
Research indicates that compounds similar to {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE exhibit inhibitory effects on various enzymes. Notably, the compound has been studied for its activity against prolylcarboxypeptidase (PrCP), an enzyme involved in the regulation of blood pressure and metabolism .
Table 1: Inhibitory Effects on Enzymes
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Prolylcarboxypeptidase | 0.5 | US Patent US8669252B2 |
| Matrix metalloproteinase-13 (MMP-13) | 0.8 | Research Findings |
Pharmacological Implications
Inhibitors of MMP-13 are particularly relevant in the context of osteoarthritis, where they may help prevent cartilage degradation. The structure of {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE suggests it could serve as a lead compound for developing therapeutics aimed at treating this condition .
Case Studies
- Case Study on MMP Inhibition : A study demonstrated that compounds with structural similarities to {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 3-FLUORO-4-METHOXYBENZOATE significantly inhibited MMP-13 activity in vitro, suggesting potential for further development as anti-arthritic agents .
- Toxicology Profile : Preliminary toxicological assessments indicated that while the compound shows promise as an enzyme inhibitor, it also exhibited nephrotoxicity in preclinical models, necessitating further optimization to mitigate this effect .
Mechanistic Insights
The mechanism of action for the inhibition of PrCP and MMPs involves binding to the active site of these enzymes, thereby preventing substrate access. The presence of the bromophenyl group enhances hydrophobic interactions, which may contribute to the potency observed in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
